azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

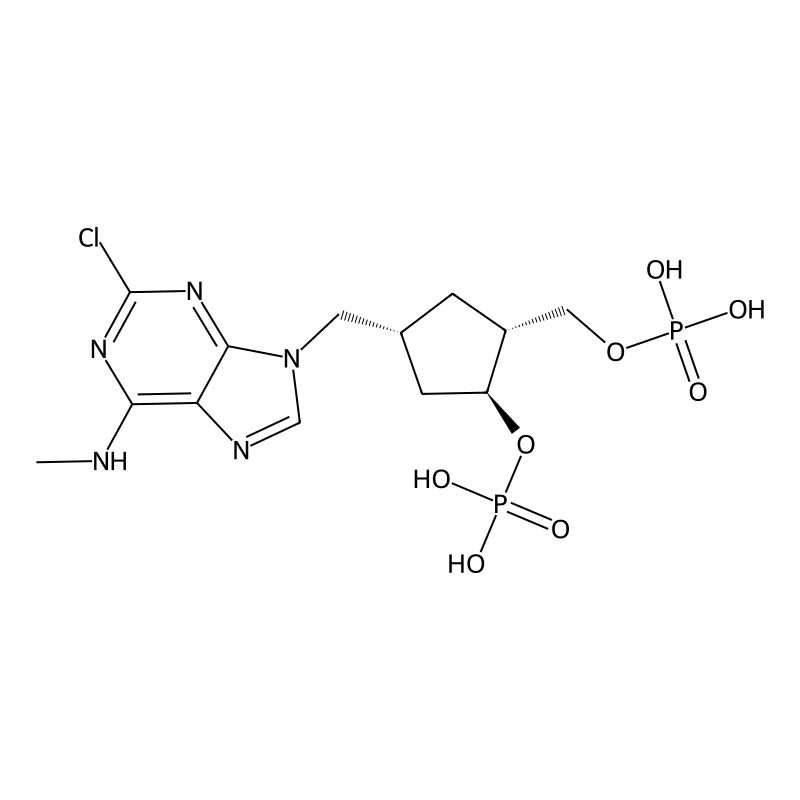

The compound azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate is a complex organic molecule that features a bicyclic structure with multiple functional groups. The presence of azane (NH₃) indicates that nitrogen is a significant component of the compound, contributing to its potential biological activity. The molecule includes a purine derivative, which is often associated with nucleic acids, and a phosphonooxy group that suggests involvement in biochemical pathways related to phosphorylation.

- Phosphorylation Reactions: The phosphonooxy group can participate in phosphorylation, which is crucial for energy transfer in biological systems.

- Substitution Reactions: The chlorine atom in the purine derivative may undergo nucleophilic substitution, allowing for the introduction of various substituents.

- Hydrolysis: Given the presence of phosphate groups, hydrolysis reactions can occur, especially in aqueous environments, leading to the release of dihydrogen phosphate ions.

This compound exhibits significant biological activity due to its structural components:

- Antiviral Properties: The purine moiety is known for its role in nucleic acid metabolism and may exhibit antiviral properties by mimicking nucleotide structures.

- Enzyme Inhibition: The presence of phosphonooxy groups suggests potential inhibition of enzymes involved in phosphorylation processes, which could be targeted for therapeutic interventions.

- Cellular Uptake: The bicyclic structure may facilitate cellular uptake through specific transport mechanisms, enhancing its bioavailability.

Synthesis of this compound can be achieved through several methods:

- Multi-step Synthesis: Starting from simple precursors like purines and phosphoric acid derivatives, multi-step reactions involving protection and deprotection strategies can yield the final product.

- Coupling Reactions: Utilizing coupling agents to link the bicyclic structure with the phosphonooxy and azane components effectively.

- Phosphorylation Techniques: Employing phosphoramidite chemistry to introduce the phosphonooxy group at specific sites on the bicyclic framework.

The applications of this compound are diverse:

- Pharmaceuticals: Potential use as an antiviral or anticancer agent due to its biological activity.

- Biotechnology: As a tool in molecular biology for studying nucleic acid interactions and modifications.

- Research: Useful in biochemical studies focusing on enzyme kinetics and metabolic pathways involving nucleotides.

Interaction studies are crucial for understanding how this compound behaves in biological systems:

- Binding Affinity Studies: Investigating how well this compound binds to target enzymes or receptors can provide insights into its mechanism of action.

- In vitro Assays: Conducting assays to evaluate the effects of this compound on cell lines can reveal its therapeutic potential and cytotoxicity profiles.

- Metabolic Pathway Analysis: Understanding how this compound is metabolized within cells can inform its pharmacokinetics and dynamics.

Several compounds share structural or functional similarities with azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Acyclovir | Purine analogue | Antiviral | Selectively inhibits viral DNA polymerase |

| Tenofovir | Nucleotide analogue | Antiretroviral | Phosphorylated form acts as a DNA chain terminator |

| Adenosine Triphosphate | Nucleotide with three phosphate groups | Energy carrier in cells | Central role in metabolism |

These compounds highlight the unique aspects of azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate by combining features from both purines and phosphorylated compounds while potentially offering novel mechanisms for therapeutic action.

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Huang J, Zhang M, Zhang P, Liang H, Ouyang K, Yang HT. Coupling switch of P2Y-IP3 receptors mediates differential Ca(2+) signaling in human embryonic stem cells and derived cardiovascular progenitor cells. Purinergic Signal. 2016 Sep;12(3):465-78. doi: 10.1007/s11302-016-9512-9. Epub 2016 Apr 20. PubMed PMID: 27098757; PubMed Central PMCID: PMC5023627.

3: Tanaka S, Kudo H, Asari T, Ono A, Motomura S, Toh S, Furukawa K. P2Y1 transient overexpression induced mineralization in spinal ligament cells derived from patients with ossification of the posterior longitudinal ligament of the cervical spine. Calcif Tissue Int. 2011 Apr;88(4):263-71. doi: 10.1007/s00223-010-9456-y. Epub 2011 Jan 6. PubMed PMID: 21210088.